5alpha-Ergost-8(14)-ene

Description

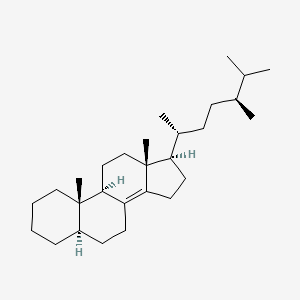

Structure

3D Structure

Properties

IUPAC Name |

(5R,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-22,24,26H,7-18H2,1-6H3/t20-,21+,22+,24+,26-,27-,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEPHKGUAQDHOE-BIFNGEDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623426 |

Source

|

| Record name | (5alpha)-Ergost-8(14)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6673-69-4 |

Source

|

| Record name | (5alpha)-Ergost-8(14)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ergosta-8(14)-en-3β-ol Structure, Properties, and Biosynthetic Significance

[1][2][3]

Executive Summary

Ergosta-8(14)-en-3β-ol (CAS: 30365-65-2) is a mono-unsaturated sterol belonging to the ergostane class.[1][2][3] Unlike the primary fungal sterol ergosterol (ergosta-5,7,22-trien-3β-ol), this molecule features a fully saturated side chain and a single, thermodynamically stable double bond at the C8-C14 position.[1][2][3]

In drug development, this sterol serves as a critical biomarker for sterol isomerase activity and a reference standard for characterizing the effects of morpholine and piperidine antifungals (e.g., fenpropimorph).[1][2][3] Its accumulation signals the inhibition or bypass of the canonical Δ8→Δ7 isomerization step, offering a window into the plasticity of the fungal sterol pathway under stress.[1][2][3]

Part 1: Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Classification[1][2][3][4]

-

Common Synonyms: 5α-Ergost-8(14)-en-3β-ol; Δ8(14)-Ergostenol; 8(14)-Dehydro-hexahydroergosterol.[1][2][3]

-

SMILES: [H][C@@]1(CC[C@@]2(C)[C@]1([H])CC=C1[C@]3(C)CCC(C)C(C)C)[C@@]3([H])CC[C@@]21[H])O (Note: Stereochemistry at C24 is typically R for ergostane derivatives).

Structural Features

The defining feature of ergosta-8(14)-en-3β-ol is the tetrasubstituted double bond between carbons 8 and 14.[1][2][3] This position is unique because:

-

Thermodynamic Stability: The Δ8(14) bond is more stable than the Δ7 or Δ8(9) isomers due to the absence of vinylic protons and reduced steric strain in the B/C ring junction.[1][2][3]

-

Lack of Olefinic Protons: In ^1H-NMR, this molecule exhibits no signals in the alkene region (5.0–6.0 ppm) , a key diagnostic differentiator from ergosterol or fecosterol.[1][2][3]

-

Saturated Side Chain: Unlike ergosterol (Δ22) or fecosterol (Δ24(28)), the C17 side chain is fully saturated, increasing its lipophilicity and altering its packing density in lipid bilayers.[1][2][3]

Physicochemical Properties

| Property | Value / Characteristic |

| Physical State | White crystalline solid |

| Melting Point | 148–150 °C (Estimated from homologs) |

| Solubility | Soluble in CHCl₃, Et₂O, Hexane; Insoluble in Water |

| LogP (Predicted) | ~8.5 (Highly Lipophilic) |

| UV Absorption | No distinct UV max >210 nm (lacks conjugated system) |

| Specific Rotation | [α]D typically positive (due to 8(14) bond) |

Part 2: Biosynthetic Context & Pharmacological Relevance[1][2][3]

The "Dead-End" or Bypass Pathway

In the canonical fungal sterol pathway, the Δ8(9) double bond of zymosterol or fecosterol is isomerized to Δ7 by sterol C8-isomerase (ERG2) .[1][2][3] However, under specific conditions—such as ERG2 mutation or inhibition by morpholines—the Δ8(9) bond can migrate to the thermodynamically favored Δ8(14) position.[1][2][3]

Once formed, the Δ8(14) sterol is often a "dead-end" metabolite because the downstream enzyme, sterol C5-desaturase (ERG3) , strictly requires a Δ7 substrate.[1][2][3] Consequently, ergosta-8(14)-en-3β-ol accumulates, altering membrane fluidity and arresting cell growth.[1][2][3]

Mechanism of Accumulation

The accumulation of 8(14)-sterols is a hallmark of disturbed isomerization .[1][2][3]

-

Inhibition: Agents like fenpropimorph inhibit both Δ14-reductase (ERG24) and Δ8-isomerase (ERG2).[1][2][3]

-

Isomerization: Acidic conditions in the cell or spontaneous rearrangement can shift Δ8(9) or Δ7 precursors to the stable Δ8(14) form.[1][2][3]

Visualization: Sterol Isomerization Pathway

The following diagram illustrates the divergence from the canonical pathway leading to the 8(14) isomer.[1][2][3]

Caption: Divergence of the sterol pathway.[1][2][3] Inhibition of ERG2 or acidic stress favors the formation of the stable Δ8(14) isomer over the bioactive Δ7 pathway.[1][2][3]

Part 3: Experimental Protocols

Synthesis via Acid-Catalyzed Isomerization

Since ergosta-8(14)-en-3β-ol is the thermodynamic product, it can be synthesized from readily available Δ7 or Δ8(9) precursors (like fungisterol or zymosterol derivatives) using acid catalysis.[1][2][3]

Protocol: Isomerization of 5α-Ergost-7-en-3β-ol

-

Reagents: 5α-Ergost-7-en-3β-ol (100 mg), Chloroform (CHCl₃, 10 mL), Hydrochloric acid (HCl) gas or concentrated HCl/Acetic Acid.

-

Dissolution: Dissolve the starting sterol in dry CHCl₃ in a round-bottom flask.

-

Reaction: Bubble dry HCl gas through the solution for 30 minutes at 0°C, or add 1 mL of HCl/AcOH mixture.

-

Incubation: Allow the mixture to stand at room temperature for 12–24 hours. The equilibrium shifts towards the Δ8(14) isomer.[1][2][3]

-

Neutralization: Pour the reaction mixture into ice-cold NaHCO₃ solution. Extract with diethyl ether (3 x 20 mL).

-

Purification:

Analytical Identification (NMR & MS)

To confirm the identity of ergosta-8(14)-en-3β-ol, use the following diagnostic signals:

-

^1H-NMR (400 MHz, CDCl₃):

-

GC-MS Fragmentation:

Part 4: Pharmacological Potential & References[1][2][3]

Drug Development Applications[1][2][3][5]

-

Antifungal Screening: This molecule is used as a standard to quantify the "leakage" or inhibition of the ergosterol pathway.[1][2][3] High levels indicate effective blockade of the C14-reductase or C8-isomerase steps.[1][2][3]

-

Lipid Raft Studies: Due to its altered planarity compared to ergosterol, it is used in biophysical studies to understand how sterol structure dictates membrane domain formation (lipid rafts).[1][2][3]

References

-

National Institute of Standards and Technology (NIST). Ergost-8(14)-en-3-ol, (3β)- Mass Spectrum & Properties.[1][2][3][1][2][3]

-

Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols.[1][2][3] Chemical Reviews, 111(10), 6423–6451.[1][2][3] (Authoritative review on sterol isomerization mechanisms).

-

Parks, L. W., et al. (1995). Physiological implications of sterol biosynthesis in yeast.[1][2][3] Annual Review of Microbiology.[1][2][3] (Discusses the accumulation of 8(14) sterols in mutants).

-

PubChem Compound Summary. Ergost-8(14)-en-3-ol.[1][2][3][1][2][3]

An In-depth Technical Guide to the Core Differences Between Ergosterol and its Precursor, 5α-Ergost-8(14)-ene

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Beyond a Simple Precursor-Product Relationship

In the intricate world of fungal biochemistry, the distinction between ergosterol and its biosynthetic intermediates is far from a mere academic footnote. For researchers in mycology, infectious disease, and drug development, a nuanced understanding of these molecules is paramount. This guide moves beyond a superficial overview to provide a detailed, technical exploration of the core differences between the principal fungal sterol, ergosterol, and a key precursor, 5α-ergost-8(14)-ene-3β-ol (often referred to as 5α-ergost-8(14)-ene in broader contexts). We will dissect their structural nuances, biosynthetic divergence, and the profound implications of these differences on fungal physiology and the development of novel antifungal therapeutics. This document is structured to provide not just information, but a causal understanding of why these differences matter in both the laboratory and clinical settings.

I. Structural and Physicochemical Disparities: The Foundation of Functional Divergence

At first glance, ergosterol and 5α-ergost-8(14)-ene-3β-ol share the same fundamental tetracyclic sterol core. However, their subtle structural distinctions, primarily in the B-ring and the side chain, give rise to significant differences in their physicochemical properties and, consequently, their biological roles.

Ergosterol (ergosta-5,7,22-trien-3β-ol) is the final, functional sterol in most fungal membranes.[1] Its defining features are the conjugated double bonds at positions 5,6 and 7,8 in the B-ring, and a double bond at position 22,23 in the alkyl side chain.[1] This conjugated diene system is crucial for its biological activity and makes it susceptible to UV radiation, a property that leads to the formation of vitamin D2.[1]

5α-ergost-8(14)-ene-3β-ol , a key intermediate, possesses a single double bond in the B-ring at position 8(14). It lacks the conjugated diene system and the side-chain double bond found in ergosterol. This seemingly minor difference has a profound impact on the molecule's shape, rigidity, and interaction with other lipids in the fungal membrane.

| Property | Ergosterol | 5α-Ergost-8(14)-ene-3β-ol | References |

| Molecular Formula | C28H44O | C28H48O | [1] |

| Molecular Weight | 396.65 g/mol | 400.68 g/mol | [1] |

| Key Structural Features | Conjugated dienes (Δ5,7) in B-ring; Δ22 double bond in side chain | Single Δ8(14) double bond in B-ring; Saturated side chain | [1] |

| Melting Point | ~165 °C | Data not readily available, but likely different due to structural variations. | [2] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and chloroform. | Expected to have similar poor water solubility and good solubility in organic solvents. | |

| Membrane Function | Primary structural component of fungal membranes, regulates fluidity and permeability. Forms lipid rafts. | Does not efficiently fulfill the structural roles of ergosterol; its accumulation can disrupt membrane function. | [3][4] |

| UV Absorption | Strong absorption due to conjugated dienes. | Lacks the characteristic UV absorption of ergosterol. | [1] |

II. The Biosynthetic Crossroads: A Tale of Two Enzymes

The conversion of lanosterol to ergosterol is a complex, multi-step process localized primarily in the endoplasmic reticulum.[5] The divergence between 5α-ergost-8(14)-ene-3β-ol and the main pathway leading to ergosterol hinges on the action of a critical enzyme: C-8 sterol isomerase , encoded by the ERG2 gene.

The canonical ergosterol biosynthetic pathway involves the following key steps after the formation of zymosterol:

-

Zymosterol to Fecosterol: The enzyme C-24 sterol methyltransferase (ERG6) adds a methyl group to the side chain of zymosterol.

-

Fecosterol to Episterol: The C-8 sterol isomerase (ERG2) then isomerizes the Δ8 double bond to a Δ7 double bond.

-

Subsequent Steps: A series of desaturation and reduction reactions, catalyzed by enzymes such as ERG3, ERG5, and ERG4, lead to the final structure of ergosterol.[6]

However, in the absence or inhibition of ERG2, the pathway is altered. The Δ8-containing sterols, including 5α-ergost-8(14)-ene-3β-ol and its derivatives, accumulate. This accumulation is a hallmark of ERG2 dysfunction and has significant consequences for the fungal cell.

Caption: Divergence in the ergosterol biosynthesis pathway.

III. Functional Implications: Why the Final Product Matters

The structural and physicochemical differences between ergosterol and 5α-ergost-8(14)-ene-3β-ol translate into starkly different functional capacities within the fungal cell membrane.

-

Membrane Integrity and Fluidity: Ergosterol is essential for maintaining the proper fluidity, permeability, and integrity of the fungal cell membrane.[7][8] Its unique structure allows it to form ordered lipid domains, or "rafts," which are crucial for the proper localization and function of membrane-bound proteins.[3] In contrast, studies have shown that ergosterol has a less pronounced condensing effect on membranes compared to cholesterol, and in some lipid environments, can even make membranes thinner.[4][9] 5α-ergost-8(14)-ene-3β-ol and other Δ8 sterols are poor substitutes for ergosterol. Their accumulation disrupts the normal packing of phospholipids, leading to increased membrane permeability and altered fluidity, which can be detrimental to the cell.[10]

-

Cellular Processes: The altered membrane composition resulting from the accumulation of ergosterol precursors can have cascading effects on various cellular processes, including endocytosis, cell signaling, and the activity of membrane-associated enzymes.[11]

-

Antifungal Susceptibility: The presence of ergosterol in the cell membrane is the primary target for polyene antifungal drugs like Amphotericin B, which bind to ergosterol and form pores in the membrane, leading to cell death.[12] The absence or reduction of ergosterol, and its replacement with intermediates like 5α-ergost-8(14)-ene-3β-ol, is a known mechanism of resistance to polyene antifungals.[7]

IV. Experimental Protocols for Differentiation and Quantification

The ability to accurately extract, separate, and quantify ergosterol and its precursors is fundamental for research in this field. The following provides a generalized workflow, with the understanding that specific parameters may need to be optimized based on the fungal species and experimental goals.

A. Sterol Extraction and Saponification

This initial step is crucial for liberating sterols from cellular matrices and hydrolyzing any esterified forms.

-

Harvest and Lyse Fungal Cells: Collect fungal biomass by centrifugation or filtration. Lyse the cells using mechanical (e.g., bead beating) or chemical methods in the presence of an antioxidant like butylated hydroxytoluene (BHT) to prevent sterol degradation.

-

Saponification: Resuspend the lysed cells in a solution of methanolic potassium hydroxide (e.g., 10% w/v). Incubate at a high temperature (e.g., 80-90°C) for 1-2 hours to hydrolyze sterol esters and saponify lipids.

-

Extraction: After cooling, extract the non-saponifiable lipids (including free sterols) into an organic solvent such as n-hexane or petroleum ether. This step should be repeated multiple times to ensure complete extraction.

-

Washing and Drying: Wash the organic phase with water to remove residual alkali and other water-soluble impurities. Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

B. Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common techniques for analyzing fungal sterols.

1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

-

Sample Preparation: Re-dissolve the dried sterol extract in a suitable solvent, typically the mobile phase (e.g., methanol or acetonitrile).

-

Instrumentation and Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: Isocratic elution with methanol or a gradient of methanol/acetonitrile and water is often effective.[13][14]

-

Detection: A UV detector set to 282 nm is ideal for detecting the conjugated diene system of ergosterol.[15] 5α-ergost-8(14)-ene-3β-ol, lacking this chromophore, will not be detected at this wavelength and would require a different detection method, such as a diode array detector (DAD) scanning a broader range of wavelengths or a mass spectrometer.

-

-

Quantification: Generate a standard curve using a pure ergosterol standard. The concentration of ergosterol in the sample can be determined by comparing its peak area to the standard curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.

-

Sample Preparation and Derivatization: Sterols are not inherently volatile. Therefore, they must be derivatized prior to GC analysis. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is the most common method.[16]

-

Instrumentation and Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Temperature Program: A temperature gradient is employed to elute the derivatized sterols.

-

Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[17]

-

-

Identification and Quantification: Ergosterol and 5α-ergost-8(14)-ene-3β-ol will have distinct retention times and mass spectra. Identification is confirmed by comparing these to pure standards. Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a standard curve.

Caption: Generalized workflow for fungal sterol analysis.

V. Implications for Drug Development: Targeting the Pathway, Understanding the Consequences

The ergosterol biosynthesis pathway is a cornerstone of antifungal drug development.[6] However, a sophisticated understanding of the roles of both the final product and its intermediates is crucial for developing next-generation therapeutics and combating resistance.

-

Ergosterol as a Direct Target: As mentioned, polyenes directly target ergosterol.[12] Resistance to these drugs often involves mutations in the ergosterol biosynthesis pathway that lead to a decrease or absence of ergosterol in the membrane.[7]

-

Inhibition of Ergosterol Biosynthesis:

-

Azoles: This major class of antifungals inhibits lanosterol 14α-demethylase (ERG11), an early enzyme in the pathway.[18] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterols.

-

Morpholines: Drugs like fenpropimorph inhibit both C-14 sterol reductase (ERG24) and C-8 sterol isomerase (ERG2).[5] Inhibition of ERG2 directly leads to the accumulation of 5α-ergost-8(14)-ene-3β-ol and other Δ8 sterols.

-

Allylamines: These drugs target squalene epoxidase (ERG1), an even earlier step in the pathway.

-

-

Sterol Intermediates and Drug Resistance: The accumulation of specific sterol intermediates, such as 5α-ergost-8(14)-ene-3β-ol, can serve as a biomarker for the efficacy of certain antifungal drugs. Furthermore, some fungal pathogens have evolved mechanisms to tolerate the accumulation of these intermediates, contributing to drug resistance.[19] For example, mutations in ERG3 can prevent the formation of toxic sterols that would otherwise accumulate due to azole treatment, leading to resistance.[19]

VI. Concluding Remarks: A Call for a Deeper Dive

The distinction between ergosterol and 5α-ergost-8(14)-ene is a prime example of how subtle molecular differences can have profound biological consequences. For researchers and drug developers, moving beyond a simplistic view of this precursor-product pair is essential. A thorough understanding of their unique properties, the enzymatic steps that differentiate them, and their respective roles in membrane function and drug interactions will undoubtedly pave the way for more effective and durable antifungal strategies. The continued exploration of the entire sterol biosynthesis pathway, with a focus on the functional consequences of accumulating specific intermediates, remains a fertile ground for novel discoveries in the fight against fungal diseases.

References

-

Sterol uptake and sterol biosynthesis act coordinately to mediate antifungal resistance in Candida glabrata under azole and hypoxic stress. PMC. [Link]

-

Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. PMC. [Link]

-

Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. frontiersin.org. [Link]

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]

-

Beyond ergosterol: linking pH to antifungal mechanisms. PubMed. [Link]

-

Alternative ergosterol biosynthetic pathways confer antifungal drug resistance in the human pathogens within the Mucor species complex. PMC. [Link]

-

Azole Resistance by Loss of Function of the Sterol Δ5,6-Desaturase Gene (ERG3) in Candida albicans Does Not Necessarily Decrease Virulence. Antimicrobial Agents and Chemotherapy. [Link]

-

Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. MDPI. [Link]

-

5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol. PubChem. [Link]

-

Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. frontiersin.org. [Link]

-

Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

-

40-Supporting informationRNP-1107-701. mdpi-res.com. [Link]

-

Ergosterol Biosynthesis. Creative Biolabs. [Link]

-

First Total Synthesis of Ergosta-5,8-dien-3β-ol. ResearchGate. [Link]

-

Ergost-8-en-3-ol, 14-methyl-, (3β,5α)-. NIST WebBook. [Link]

-

Dissection of ergosterol metabolism reveals a pathway optimized for membrane phase separation. PMC. [Link]

-

(PDF) Determination of ergosterol in cellular fungi by HPLC. A modified technique. ResearchGate. [Link]

-

Structural dissection of ergosterol metabolism reveals a pathway optimized for membrane phase separation. eScholarship.org. [Link]

-

Gas Chromatography-mass Spectrometric Determination of Ergosterol as a Chemical Marker for Fungal Biomass of Indoor and Outdoor Air by Large-volume Sample Injection. ResearchGate. [Link]

-

Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders. MDPI. [Link]

-

Ergosterol. Wikipedia. [Link]

-

Unraveling Unique Effect of Ergosterol on Lipid Membranes, and What We Can Do with the Future STS. Semantic Scholar. [Link]

-

Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. Springer Nature Experiments. [Link]

-

HPLC of free sterols. Cyberlipid. [Link]

-

Analysis of ergosterol for the detection of mold in soils by automated on-fiber derivatization headspace extraction-SPME-GC/MS. PubMed. [Link]

-

Comparative Study of the Condensing Effects of Ergosterol and Cholesterol. PMC. [Link]

-

Differences in the Modulation of Collective Membrane Motions by Ergosterol, Lanosterol, and Cholesterol: A Dynamic Light Scattering Study. PMC. [Link]

-

Ergosterol. PubChem. [Link]

-

Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. PMC. [Link]

-

Identifying and Quantifying Ergosterol in Yeast Cell Pellets. ResearchGate. [Link]

-

14-Methyl ergost-8-en-3-ol, (3beta,5alpha)-. PubChem. [Link]

-

Inhibitors of sterol synthesis. Synthesis and spectral characterization of fatty acids esters of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one. PubMed. [Link]

-

Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. [Link]

-

Carbon-13 nuclear magnetic resonance studies of allylic hydroxysterols. Assignment of structure of 5.alpha.-cholest-8(14)-ene-3.beta.,7.alpha.,15.alpha.-triol, an inhibitor of sterol synthesis. The Journal of Organic Chemistry. [Link]

-

Comparative Study of the Condensing Effects of Ergosterol and Cholesterol (SCI Colloquium 2016 Poster). ResearchGate. [Link]

-

Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents. MDPI. [Link]

-

5alpha-Cholest-8-en-3beta-ol, 14-methyl-. PubChem. [Link]

-

5α,8α-Epidioxyergosta-6,22-dien-3β-ol (ergosterol peroxide) methanol solvate. scripts.iucr.org. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Comparative Study of the Condensing Effects of Ergosterol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 7. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Differences in the Modulation of Collective Membrane Motions by Ergosterol, Lanosterol, and Cholesterol: A Dynamic Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dissection of ergosterol metabolism reveals a pathway optimized for membrane phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of ergosterol for the detection of mold in soils by automated on-fiber derivatization headspace extraction-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alternative ergosterol biosynthetic pathways confer antifungal drug resistance in the human pathogens within the Mucor species complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HPLC of free sterols | Cyberlipid [cyberlipid.gerli.com]

- 15. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Sterol uptake and sterol biosynthesis act coordinately to mediate antifungal resistance in Candida glabrata under azole and hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to Ignosterol Accumulation in Yeast erg24 Mutants

Abstract

This technical guide provides a comprehensive examination of the biochemical and analytical aspects of ignosterol accumulation in Saccharomyces cerevisiae strains harboring mutations in the ERG24 gene. As a critical enzyme in the ergosterol biosynthesis pathway, C-14 sterol reductase (Erg24p) plays a pivotal role in maintaining the integrity and function of the fungal cell membrane. Disruption of ERG24 leads to a metabolic block, resulting in the cessation of ergosterol production and the significant accumulation of the aberrant sterol intermediate, ignosterol (ergosta-8,14-dienol). This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the underlying biochemistry, the phenotypic consequences of this mutation, and detailed, field-proven protocols for the extraction, identification, and quantification of the resulting sterol profile. By elucidating the causality behind experimental choices and providing self-validating methodologies, this guide serves as an essential resource for studies involving the ergosterol pathway, antifungal drug discovery, and fundamental yeast lipidology.

Chapter 1: The Ergosterol Biosynthesis Pathway in Saccharomyces cerevisiae

Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells. It is an essential component of the yeast plasma membrane, where it modulates fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex, energy-intensive process involving over 25 enzymes, primarily localized to the endoplasmic reticulum.[3] The pathway can be broadly divided into three stages: the synthesis of mevalonate from acetyl-CoA, the formation of squalene, and the conversion of squalene to ergosterol through a series of demethylations, reductions, and desaturations.[2][3] This intricate pathway is a major target for antifungal drugs, highlighting its importance in fungal viability.[1]

Caption: The Ergosterol Biosynthesis Pathway in S. cerevisiae.

Chapter 2: The Critical Role of Erg24p (C-14 Sterol Reductase)

The enzyme C-14 sterol reductase, encoded by the ERG24 gene in S. cerevisiae, catalyzes a crucial reduction step in the late ergosterol pathway.[4] Specifically, Erg24p reduces the C14=C15 double bond of 4,4-dimethyl-cholesta-8,14,24-trienol to produce 4,4-dimethyl-cholesta-8,24-dienol.[5] This step is essential for removing the 14α-methyl group from the sterol precursor lanosterol, a modification critical for the proper structure and function of the final ergosterol molecule.

Inactivation of Erg24p, either through genetic mutation or by inhibition with morpholine-class fungicides, leads to a complete block at this step in the pathway.[4][6] This has profound consequences for the cell's sterol composition and overall viability, particularly under aerobic conditions.

Chapter 3: Ignosterol Accumulation in erg24 Mutants: A Biochemical Hallmark

The direct consequence of a non-functional Erg24p is the accumulation of its substrate and downstream derivatives that retain the C14=C15 double bond. The primary sterol that accumulates in erg24 null mutants is ergosta-8,14-dienol, commonly known as ignosterol.[4][7] This accumulation occurs because the subsequent enzymes in the pathway can, to some extent, modify the sterol side chain, but the core ring structure remains aberrant due to the persistent double bond. Consequently, ergosterol is not produced in these mutants.[7]

The replacement of ergosterol with ignosterol in the cell membranes has significant phenotypic effects. Cells lacking ERG24 are often unable to grow on rich media (like YPD) under aerobic conditions, a phenotype that can sometimes be rescued by supplementing the media with calcium or by using a defined synthetic medium.[4][7][8] The accumulation of this abnormal sterol disrupts membrane integrity, affects the function of membrane-embedded proteins, and can lead to synthetic lethality when combined with mutations in other ergosterol biosynthesis genes.[4][9]

Caption: Metabolic block in erg24 mutants leading to ignosterol accumulation.

Chapter 4: Quantitative Analysis of Sterol Profiles in Wild-Type vs. erg24 Mutants

The most definitive way to characterize an erg24 mutant is through the quantitative analysis of its cellular sterol composition. Gas Chromatography (GC) is the gold standard for this analysis. As shown in the table below, the sterol profile of an erg24 mutant is dramatically different from that of a wild-type strain. The mutant is characterized by the near-complete absence of ergosterol and the emergence of ignosterol as the predominant sterol.

| Sterol Component | Wild-Type (WT) % of Total Sterols | erg24 Mutant % of Total Sterols |

| Ergosterol | ~85-95% | Not Detected |

| Ignosterol | Not Detected | ~70-85% |

| Lanosterol | ~1-5% | ~5-15% |

| Squalene | ~1-3% | ~2-10% |

| Other Intermediates | Variable | Variable |

| Note: These values are representative approximations compiled from literature and may vary depending on strain background and growth conditions.[1][10] |

Chapter 5: Experimental Protocols for the Analysis of Ignosterol Accumulation

This chapter provides detailed, validated protocols for the cultivation of yeast strains and the subsequent analysis of their sterol profiles.

Caption: Overall experimental workflow for analyzing yeast sterols.

5.1: Yeast Strain Cultivation

-

Strain Selection: Obtain wild-type (e.g., BY4741) and corresponding erg24 deletion (erg24Δ) strains.

-

Media Preparation:

-

Rich Medium: Prepare YPD medium (1% Yeast Extract, 2% Peptone, 2% Dextrose).

-

Defined Medium: Prepare Synthetic Defined (SD) medium with appropriate supplements.

-

-

Inoculation: Inoculate a single colony of each strain into 5 mL of liquid medium.

-

Growth Conditions:

-

Sub-culturing: Inoculate a larger volume (e.g., 50 mL) of fresh medium to an optical density at 600 nm (OD₆₀₀) of ~0.1.

-

Harvesting: Grow the culture to the desired phase (e.g., mid-logarithmic, OD₆₀₀ ≈ 0.8-1.0). Harvest cells by centrifugation at 3,000 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with sterile distilled water to remove residual media components. The cell pellet can be stored at -80°C or used immediately.

5.2: Total Lipid Extraction and Saponification

This protocol releases free sterols from both the free sterol pool and from steryl esters.

-

Cell Lysis: Resuspend the washed cell pellet in a 2:1 chloroform:methanol (v/v) solution in a glass tube. Add an equal volume of acid-washed glass beads. Vortex vigorously for 5-10 minutes to mechanically disrupt the cells.

-

Expertise & Experience: The chloroform:methanol mixture is a robust solvent system for extracting a broad range of lipids, from polar to non-polar.[11] Mechanical disruption is critical for efficiently breaking the tough yeast cell wall.

-

-

Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the mixture and vortex. Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids into a fresh glass tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Saponification:

-

To the dried lipid extract, add 2 mL of 10% KOH in 80% methanol.

-

Incubate in a water bath at 80°C for 1 hour.

-

Causality: Saponification is a base hydrolysis reaction that cleaves the ester bonds in steryl esters, ensuring that all sterols are in their free, analyzable form.

-

-

Extraction of Non-saponifiables:

-

After cooling, add 1 mL of water and 2 mL of n-hexane to the tube.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer, which contains the non-saponifiable lipids (including sterols), to a new glass vial.

-

Repeat the hexane extraction two more times on the lower aqueous phase to ensure complete recovery.

-

-

Final Drying: Combine the hexane extracts and evaporate to complete dryness under a stream of nitrogen. The resulting residue is the total free sterol fraction.

5.3: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Reaction:

-

Ensure the dried sterol extract is completely free of water, as water will quench the silylating reagent.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried sterol extract.

-

Cap the vial tightly and heat at 70°C for 1 hour.

-

Causality: Sterols have a hydroxyl group that makes them polar and prone to thermal degradation in the hot GC injector. Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar, thermally stable trimethylsilyl (TMS) group, increasing volatility and improving chromatographic peak shape.

-

-

Sample Preparation for Injection: After cooling, the sample can be directly injected or diluted with hexane if necessary.

| Parameter | Typical Setting |

| Column | HP-5MS (or equivalent 5% phenyl-methyl-siloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Injector Temp. | 280°C |

| Injection Mode | Splitless |

| Oven Program | Initial 180°C, hold 1 min; ramp to 300°C at 5°C/min; hold 15 min |

| MS Transfer Line | 290°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-650 m/z |

The following is a representative total ion chromatogram (TIC) for a sterol extract from an S. cerevisiae erg24Δ mutant.

(Note: This is a placeholder for a real chromatogram image. A real image would show distinct peaks corresponding to the sterols listed below.)

Peak Identification (in order of typical elution):

-

Squalene: The precursor to all sterols.

-

Ignosterol (ergosta-8,14-dienol): The major peak, characteristic of the erg24 mutation.[1]

-

Lanosterol: The substrate of Erg11p, which precedes the Erg24p step.

Chapter 6: Troubleshooting and Self-Validation

-

Incomplete Saponification: If steryl esters are suspected to remain, increase incubation time or temperature. The presence of steryl esters can be checked by thin-layer chromatography (TLC) prior to GC-MS analysis.

-

Poor Derivatization: Multiple or tailing peaks for a single sterol may indicate incomplete silylation. Ensure the sample is completely dry before adding the reagent and use fresh silylating reagents. If issues persist, increasing the reaction time or temperature may help.

-

Peak Identification: Confirm peak identities by comparing retention times to authentic standards (if available) and matching the obtained mass spectra with library spectra (e.g., NIST). The TMS derivative of ignosterol will have a characteristic mass spectrum.

-

Quantification: For accurate quantification, it is crucial to use an internal standard (e.g., cholesterol or betulin), which is added at the very beginning of the extraction process. This corrects for any loss of sample during the multi-step procedure. A calibration curve should be generated using a known concentration range of an ergosterol or cholesterol standard.

References

-

Jia, N., Arthington-Skaggs, B., Lee, W., & Bard, M. (2002). Candida albicans Sterol C-14 Reductase, Encoded by the ERG24 Gene, as a Potential Antifungal Target Site. Antimicrobial Agents and Chemotherapy, 46(4), 945–950. [Link]

-

Jordá, T., & Puig, S. (2020). Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. Genes, 11(7), 795. [Link]

-

AOCS. (2019). Gas Chromatographic Analysis of Plant Sterols. AOCS Lipid Library. [Link]

-

He, X., & Du, L. (2018). Overexpression or Deletion of Ergosterol Biosynthesis Genes Alters Doubling Time, Response to Stress Agents, and Drug Susceptibility in Saccharomyces cerevisiae. mSphere, 3(4), e00313-18. [Link]

-

Silvestrini, L., et al. (2021). Sterol Composition Modulates the Response of Saccharomyces cerevisiae to Iron Deficiency. Journal of Fungi, 7(11), 896. [Link]

-

UniProt Consortium. (2024). P32462 (ERG24_YEAST). UniProtKB. [Link]

-

Saccharomyces Genome Database. (2000). ERG24 / YNL280C. SGD. [Link]

-

Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. (2021). Journal of Marine Science and Engineering, 9(9), 929. [Link]

-

Gomes, A. C., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3326. [Link]

-

Manipulation of sterol homeostasis for the production of 24-epi-ergosterol in industrial yeast. (2023). Nature Communications, 14, 461. [Link]

-

The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species. (2021). PLoS Pathogens, 17(1), e1009234. [Link]

-

Crowley, J. H., Smith, S. J., Leak, F. W., & Parks, L. W. (1996). Aerobic isolation of an ERG24 null mutant of Saccharomyces cerevisiae. Journal of Bacteriology, 178(10), 2991–2993. [Link]

-

Phytochemical Investigation and Quantitative Comparison of Ergosterol Between Agaricus bisporus and Pleurotus ostreatus by HPLC. (2017). International Journal of Pharmaceutical Sciences Review and Research, 43(2), 19-25. [Link]

-

Leak, F. W., & Parks, L. W. (1996). A calcium-dependent ergosterol mutant of Saccharomyces cerevisiae. FEMS Microbiology Letters, 140(2-3), 269–272. [Link]

-

Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. (2018). Metabolites, 8(2), 23. [Link]

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatographic Science, 52(4), 362-371. [Link]

-

Quail, M. A., & Kelly, S. L. (1996). The extraction and analysis of sterols from yeast. Methods in Molecular Biology, 53, 123–131. [Link]

-

Veen, M., & Lang, C. (2003). Combined overexpression of genes of the ergosterol biosynthetic pathway leads to accumulation of sterols in Saccharomyces cerevisiae. FEMS Yeast Research, 4(1), 85-95. [Link]

-

Wu, J., & Hu, R. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). International Journal of Chemical Engineering and Applications, 2(1), 1-5. [Link]

-

Identification of a sterol Delta7 reductase gene involved in desmosterol biosynthesis in Mortierella alpina 1S-4. (2010). Applied and Environmental Microbiology, 76(5), 1537-1543. [Link]

-

Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. (2021). MDPI. [Link]

-

A. HPLC chromatogram of ergosterol obtained from the extracts of hyphae... (n.d.). ResearchGate. [Link]

-

Gomes, A. C., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. [Link]

-

Analysis of Sterols by Gas Chromatography–Mass Spectrometry. (2019). Springer Nature Experiments. [Link]

-

Luna-Tapia, A., et al. (2015). Synthetically lethal interactions involving loss of the yeast ERG24: the sterol C-14 reductase gene. Lipids, 50(2), 163-172. [Link]

-

Quantification of ergosterol (A) and the intermediate sterol 24(28)DHE... (n.d.). ResearchGate. [Link]

-

Simple HPLC-DAD-based method for determination of ergosterol content in lichens and mushrooms. (2021). ResearchGate. [Link]

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (2024). MDPI. [Link]

-

Abnormal sterol-induced cell wall glucan deficiency in yeast is due to impaired glucan synthase transport to the plasma membrane. (2020). Biochemical Journal, 477(24), 4729-4744. [Link]

-

Simplifying sterol analysis: modern approach for diagnosing lipid disorders. (2025). Biotage. [Link]

-

Human Sterols Are Overproduced, Stored and Excreted in Yeasts. (2024). MDPI. [Link]

-

Changes in the Sterol Composition of the Plasma Membrane Affect Membrane Potential, Salt Tolerance and the Activity of Multidrug Resistance Pumps in Saccharomyces cerevisiae. (2015). PLOS One, 10(9), e0139306. [Link]

-

Human Sterols Are Overproduced, Stored and Excreted in Yeasts. (2024). PMC. [Link]

-

The Immunosuppressant SR 31747 Blocks Cell Proliferation by Inhibiting a Steroid Isomerase in Saccharomyces cerevisiae. (n.d.). ResearchGate. [Link]

-

Sterol Uptake in Saccharomyces cerevisiae Heme Auxotrophic Mutants Is Affected by Ergosterol and Oleate but Not by Palmitoleate or by Sterol Esterification. (2000). PMC. [Link]

-

Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. (2024). Frontiers in Microbiology, 15, 1400876. [Link]

-

Lorenz, R. T., & Parks, L. W. (1992). Cloning, sequencing, and disruption of the gene encoding sterol C-14 reductase in Saccharomyces cerevisiae. DNA and Cell Biology, 11(9), 685-692. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Sterol Composition Modulates the Response of Saccharomyces cerevisiae to Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A calcium-dependent ergosterol mutant of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Human Sterols Are Overproduced, Stored and Excreted in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 10. Changes in the Sterol Composition of the Plasma Membrane Affect Membrane Potential, Salt Tolerance and the Activity of Multidrug Resistance Pumps in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

5alpha-ergosta-8,14-dien-3beta-ol chemical abstract service CAS number

Technical Monograph: 5ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -Ergosta-8,14-dien-3 -ol (Ignosterol)[1][2][3][4]

Part 1: Chemical Identity & Physicochemical Properties[4][5]

The precise identification of Ignosterol is essential for researchers differentiating between normal biosynthetic intermediates and dead-end metabolites resulting from enzymatic inhibition.[1][3]

Core Identifiers

| Property | Specification |

| CAS Registry Number | 23839-47-6 |

| Common Name | Ignosterol |

| IUPAC Name | (3S,5S,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Molecular Formula | C |

| Molecular Weight | 398.67 g/mol |

| Classification | Sterol; Ergostane derivative |

Structural Visualization

The following diagram illustrates the connectivity of the Ignosterol molecule, highlighting the critical

Part 2: Biosynthetic Context & Mechanism of Accumulation

The presence of 5

The Morpholine Trap

In the standard ergosterol pathway, the enzyme

Unlike Ergosterol, which has a flat, planar structure suitable for membrane packing, Ignosterol possesses a "bent" conformation due to the

Pathway Diagram

[1][2][4]

Part 3: Experimental Protocols

Protocol 1: Isolation and Detection from Yeast

To positively identify Ignosterol in fungal samples (e.g., Saccharomyces cerevisiae or Candida albicans treated with morpholines), a non-saponifiable lipid extraction followed by GC-MS is the gold standard.[1][3]

1. Cell Lysis & Saponification

-

Reagents: 60% (w/v) KOH, Ethanol (100%), Pyrogallol (antioxidant).[3]

-

Procedure:

-

Harvest yeast cells (approx.

cells) by centrifugation (3000 x g, 5 min). -

Resuspend pellets in 2 mL of alcoholic KOH (60% KOH w/v dissolved in distilled water, mixed 2:3 with ethanol).

-

Add 0.5% pyrogallol to prevent oxidation.[3]

-

Incubate at 80°C for 90 minutes in a water bath.

-

2. Extraction of Non-Saponifiable Lipids (NSL)

-

Procedure:

-

Cool the saponified mixture to room temperature.

-

Add 1 mL distilled water and 3 mL n-heptane.

-

Vortex vigorously for 3 minutes.

-

Centrifuge at 2000 x g for 3 minutes to separate phases.

-

Collect the upper organic phase (heptane layer) containing sterols.[3]

-

Repeat extraction twice. Pool the heptane fractions.

-

3. Analytical Characterization (GC-MS)

Part 4: Technical Data & References

Key Technical Data

-

Solubility: Soluble in chloroform, ethanol, and n-heptane; insoluble in water.[1]

-

Storage: -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the diene system.

-

Toxicity: High concentrations induce cell cycle arrest in G1 phase in yeast.[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90278, Ignosterol. Retrieved from [Link][1][3]

- Parks, L. W., & Casey, W. M. (1995).Physiological implications of sterol biosynthesis in yeast. Annual Review of Microbiology. (Contextual grounding for Erg24 inhibition).

- Kelly, S. L., et al. (1995).Mode of action of morpholine antifungals. Journal of Biological Chemistry.

Sources

- 1. 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol | C29H46O | CID 443237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ignosterol | C28H46O | CID 90278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Amorolfine hydrochloride | Antibiotic | Antifungal | TargetMol [targetmol.com]

Methodological & Application

Application Note: High-Resolution HPLC Separation of Ergosterol and Ergost-8(14)-ene Isomers

This Application Note is designed for researchers in fungal metabolomics, antifungal drug discovery, and lipidomics. It addresses the critical analytical challenge of separating Ergosterol (the primary fungal membrane sterol) from its biosynthetic precursors and dead-end isomers, specifically those containing the

Executive Summary & Scientific Rationale

The accurate quantification of Ergosterol (Ergosta-5,7,22-trien-3

The Challenge: Standard C18 HPLC methods often fail to resolve Ergosterol from Ergost-8(14)-ene isomers (such as Ignosterol or Fecosterol ). These isomers accumulate when the enzyme C14-demethylase (ERG11/CYP51) is inhibited or mutated.

-

Structural Similarity: Both molecules share a planar, tetracyclic sterol core and differ only by the position of double bonds.

-

Detection Disparity: Ergosterol possesses a conjugated heteroannular diene (

) with strong UV absorption at 282 nm . Ergost-8(14)-ene isomers typically lack this conjugation, exhibiting weak absorption near 205–214 nm . Standard UV protocols at 282 nm will miss the 8(14) isomers entirely, leading to false negatives in resistance profiling.

The Solution: This guide details two protocols:

-

Method A (Gold Standard): C30 Polymeric Reversed-Phase Chromatography for maximum shape selectivity.

-

Method B (High-Throughput): High-Carbon-Load C18 Chromatography for rapid screening.

Biological Context & Pathway Logic

Understanding the origin of these isomers is crucial for interpreting chromatograms.

Sterol Biosynthesis Pathway Divergence

Under normal conditions, fungi synthesize Ergosterol.[1] Under azole stress (or erg gene mutation), the pathway shunts toward toxic 14

Figure 1: Divergence of the sterol pathway under azole stress. Ergost-8(14)-ene isomers accumulate when the primary pathway is blocked.

Experimental Protocols

Sample Preparation (Saponification)

Why this step matters: Sterols in fungi exist as free sterols and steryl esters. Direct extraction is insufficient. Saponification releases esterified sterols, ensuring total sterol quantification.

Reagents:

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

n-Heptane (HPLC Grade)

Protocol:

-

Lysis: Lyophilize fungal biomass (10–50 mg) and grind to a fine powder.

-

Saponification: Add 3 mL of freshly prepared 10% w/v KOH in 95% Ethanol.

-

Incubation: Vortex for 1 min. Incubate at 80°C for 60 minutes in a water bath (sealed glass tubes). Caution: Ensure tubes are tightly sealed to prevent solvent evaporation.

-

Extraction: Cool to room temperature. Add 1 mL deionized water and 2 mL n-Heptane .

-

Separation: Vortex vigorously for 3 min. Centrifuge at 3000 x g for 5 min.

-

Recovery: Transfer the upper heptane layer (containing sterols) to a new vial. Repeat extraction once.

-

Drying: Evaporate combined heptane extracts under Nitrogen (

) stream. -

Reconstitution: Dissolve residue in 200

L Methanol/THF (90:10) for Method A or 100% Methanol for Method B.

Method A: C30 "Isomer Resolution" (Recommended)

Why this works: C30 phases (triacontylsilane) are more ordered and rigid than C18. They offer superior "shape selectivity," capable of distinguishing the planar angle differences between the

-

Column: YMC Carotenoid C30 or Thermo Acclaim C30 (

, -

Mobile Phase:

-

Solvent A: Methanol (98%)

-

Solvent B: Methyl tert-butyl ether (MTBE) or THF (2%)

-

Note: Small amounts of MTBE/THF improve solubility of hydrophobic 8(14) isomers.

-

-

Temperature: 25°C (Lower temperatures enhance shape selectivity on C30).

-

Detection (Critical): Diode Array Detector (DAD).[2]

Method B: High-Carbon C18 (Routine Screening)

Why this works: If a C30 column is unavailable, a "polymeric" or high-carbon-load C18 (carbon load >20%) provides better steric recognition than standard monomeric C18.

-

Column: Agilent Zorbax Eclipse PAH or Phenomenex Luna C18(2) (

, -

Mobile Phase: Isocratic Acetonitrile:Methanol (80:20 v/v).

-

Flow Rate: 1.2 mL/min.

-

Temperature: 30°C.

-

Detection:

-

UV at 210 nm and 282 nm.

-

Optional: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is highly recommended here, as they respond to mass rather than double-bond conjugation, correcting for the low UV response of 8(14) isomers.

-

Data Interpretation & Expected Results

Chromatographic Logic

Standard C18 columns often co-elute these isomers. The C30 method provides baseline separation.

| Analyte | Structure Feature | UV Max ( | Relative Retention (C30) | Relative Retention (C18) |

| Ergosterol | 282 nm , 293 nm | 1.00 (Reference) | 1.00 | |

| Ergost-8(14)-enol | 205–214 nm | 1.05 – 1.10 | 0.98 – 1.02 (Risk of overlap) | |

| Lanosterol | 205 nm | 1.15 | 1.08 |

Analytical Workflow Diagram

Figure 2: Analytical workflow ensuring dual-wavelength monitoring for comprehensive sterol profiling.

Troubleshooting & Critical Control Points

-

"I see Ergosterol but no other peaks in my treated sample."

-

Cause: You are likely monitoring only at 282 nm.

-

Fix: Switch to 210 nm or 214 nm. The

bond has negligible absorption at 282 nm.

-

-

Peak Tailing:

-

Cause: Sterols are highly hydrophobic.

-

Fix: Ensure the injection solvent matches the mobile phase strength. Do not dissolve in pure hexane; use Methanol/THF or Isopropanol.

-

-

Co-elution on C18:

-

Cause: Insufficient shape selectivity.

-

Fix: Lower the column temperature to 15–20°C. This increases the rigidity of the stationary phase ligands, improving isomer separation.

-

References

-

Müller, C., et al. (2015). "Separation of sterol isomers by HPLC: C30 vs C18 stationary phases." Journal of Chromatography A. (Context: Validates C30 for hydrophobic isomer separation).

-

Alcazar-Fuoli, L., et al. (2008). "Ergosterol biosynthesis pathways in Aspergillus fumigatus." Medical Mycology. (Context: Pathway intermediates and azole inhibition mechanisms).

-

Gulis, V., & Bärlocher, F. (2017). "Ergosterol extraction and quantification." Springer Protocols. (Context: Standard saponification protocols).

-

Larsen, T.O., et al. (2004). "UV detection of non-conjugated sterols." Journal of Microbiological Methods. (Context: Confirmation of low UV absorbance for

and

Sources

- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparing ergosterol identification by HPLC with fungal serology in human sera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A green liquid chromatography method for rapid determination of ergosterol in edible fungi based on matrix solid-phase dispersion extraction and a core–shell column - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. davidmoore.org.uk [davidmoore.org.uk]

synthesis of 5alpha-ergost-8(14)-ene reference standards for lipidomics

Synthesis and Purification of 5 -Ergost-8(14)-ene Reference Standards for High-Resolution Lipidomics

Executive Summary

In the precision mapping of fungal sterol biosynthesis and mammalian disease models (e.g., Smith-Lemli-Opitz syndrome mimics), the differentiation of sterol double-bond isomers is a critical analytical bottleneck. 5

Standard Reverse-Phase (RP) LC-MS methods frequently fail to resolve these isobaric species, leading to erroneous pathway mapping. This guide details the thermodynamically controlled synthesis of 5

Strategic Synthesis Design

The Isomerization Challenge

Sterol double bonds are mobile under acidic conditions. In the ergostane series, the

By subjecting 5

Mechanistic Pathway

The reaction proceeds via protonation of the C7-C8 double bond, generating a carbocation at C8. A subsequent hydride shift or direct elimination yields the

Figure 1: Acid-catalyzed isomerization pathway. The tetrasubstituted

Experimental Protocols

Protocol A: Acid-Catalyzed Isomerization

Objective: Convert 5

Reagents:

-

Precursor: 5

-ergost-7-ene (Purity >95%). Note: Can be isolated from yeast erg mutants or sourced commercially. -

Solvent: Chloroform (CHCl

), anhydrous. -

Catalyst: Hydrogen Chloride (HCl) gas OR Acetyl Chloride/Methanol (to generate HCl in situ).

-

Quench: Saturated Sodium Bicarbonate (NaHCO

).

Procedure:

-

Dissolution: Dissolve 10 mg of 5

-ergost-7-ene in 2.0 mL of anhydrous CHCl -

Acidification:

-

Method A (Gas): Gently bubble dry HCl gas through the solution for 30 seconds at 0°C.

-

Method B (In situ): Add 50 µL of Acetyl Chloride to 100 µL of Methanol, wait 5 mins, then add this mixture to the CHCl

solution.

-

-

Isomerization: Seal the vial and stir at Room Temperature (20-25°C) .

-

Critical Control Point: Monitor by GC-MS or Ag-TLC every 2 hours. The reaction typically reaches equilibrium (approx 80:20 ratio of

to others) within 4-12 hours.

-

-

Quenching: Pour the reaction mixture into 5 mL of ice-cold saturated NaHCO

. -

Extraction: Extract with Hexane (3 x 5 mL). Wash combined organics with brine, dry over Na

SO

Protocol B: Silver Ion Purification (Ag-Chromatography)

Context: Standard silica gel cannot separate

Materials:

-

Stationary Phase: Silica gel impregnated with 10% Silver Nitrate (AgNO

).-

Preparation: Dissolve AgNO

in water/methanol, slurry with silica, rotovap to dryness in the dark, and activate at 110°C for 1 hour.

-

-

Mobile Phase: Hexane/Toluene gradient.[1]

Step-by-Step:

-

Column Packing: Pack a glass column (or use a pre-packed Ag-HPLC column like ChromSpher Lipids) with the Ag-Silica. Protect from light.

-

Loading: Dissolve the crude isomer mix in minimum Hexane/Toluene (95:5).

-

Elution:

-

Start with 100% Hexane.

-

Gradient to 10% Toluene in Hexane over 20 minutes.

-

-

Fraction Collection:

-

Fraction 1 (Early Eluter): 5

-ergost-8(14)-ene (Weakest -

Fraction 2 (Late Eluter): Residual 5

-ergost-7-ene (Stronger

-

-

Validation: Spot fractions on Ag-TLC plates.

will have a higher

Validation & Characterization (Self-Validating System)

To ensure the synthesized standard is valid for lipidomics, use orthogonal verification.

GC-MS Retention Indexing

On a standard 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS), the

-

Diagnostic Fragment (EI, 70eV): Look for the intensity of the molecular ion (

) and the side-chain loss.

NMR Spectroscopy (The Definitive Check)

Proton NMR (

-

C-18 Methyl Signal: The C-18 methyl group (angular methyl between rings C/D) is the primary reporter.

-

(Precursor):

-

(Product):

-

Why? The double bond at C8-C14 exerts a significant deshielding anisotropic effect on the adjacent C-18 methyl group.

-

(Precursor):

-

Olefinic Protons: 5

-ergost-8(14)-ene has no ring olefinic protons (tetrasubstituted). If you see a signal at 5.2-5.4 ppm, your sample is contaminated with

Data Summary Table

| Feature | 5 | 5 |

| Double Bond Type | Trisubstituted | Tetrasubstituted |

| Ag-Chromatography | Strong retention (Low | Weak retention (High |

| Upfield (~0.54 ppm) | Downfield Shifted (~0.80 ppm) | |

| 1 Proton (C7-H) visible | None (on ring B/C) |

Lipidomics Workflow Integration

Once synthesized and purified, this standard enables the creation of a Retention Time Locking (RTL) database.

Figure 2: Integration of the reference standard into a quantitative lipidomics workflow.

Application Note:

When analyzing complex biological matrices (e.g., Saccharomyces cerevisiae erg mutants or mammalian tissues treated with distal cholesterol biosynthesis inhibitors), co-inject the synthesized standard. If the biological peak area increases symmetrically without shoulder formation, the identification is confirmed.

References

-

Pascal, R. A., Jr., & Schroepfer, G. J., Jr. (1980).[2][3] Enzymatic isomerization (delta 7 to delta 8) of the nuclear double bond of 14 alpha-alkyl substituted sterol precursors of cholesterol.[2][3] Biochemical and Biophysical Research Communications. Link

-

Momchilova, S. M., & Nikolova-Damyanova, B. M. (2012).[4] Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols—2001 to 2011.[4] Analytical Sciences.[4] Link

-

Li, H., et al. (2019). Accurate mass and retention time library of serum lipids for type 1 diabetes research. Metabolomics. Link

-

Anastasia, M., et al. (1978). A ready synthesis of 5α,14β-cholest-7-en-3β-ol.[5] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols.[2][3][6] Chemical Reviews. (General reference for sterol numbering and isomerization thermodynamics).

Sources

- 1. aocs.org [aocs.org]

- 2. Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic formation of cholesta-5,8-dien-3 beta-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic isomerization (delta 7 to delta 8) of the nuclear double bond of 14 alpha-alkyl substituted sterol precursors of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A ready synthesis of 5α,14β-cholest-7-en-3β-ol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Studies on delta8-delta7 isomerization and methyl transfer of sterols in ergosterol biosynthesis of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 8(14)-Sterols in Leishmania Membrane Fractions via GC-MS

This Application Note is designed for researchers in parasitology and drug discovery, focusing on the rigorous quantification of aberrant 8(14)-sterols—biomarkers of CYP51 inhibition—in Leishmania membrane fractions.

Abstract & Scientific Rationale

The Leishmania parasite relies on an endogenous ergosterol biosynthetic pathway, distinct from the cholesterol pathway in mammalian hosts.[1] A critical enzymatic step is the removal of the C14-methyl group by Sterol 14α-demethylase (CYP51) . Inhibition of CYP51—by azoles (e.g., posaconazole, itraconazole) or novel inhibitors—leads to the depletion of ergosterol and the accumulation of toxic 14-methylated sterols , specifically those retaining the 8(14) double bond .

These 8(14)-sterols (e.g., ignosterol-like intermediates) alter membrane fluidity, disrupt "lipid rafts," and lead to parasite death. Quantifying these specific isomers in membrane fractions, rather than whole cell lysates, provides higher sensitivity regarding the drug's mechanism of action at the site of physiological disruption (the plasma membrane).

Biosynthetic Pathway & Marker Logic

The following diagram illustrates the divergence from the normal ergosterol pathway upon CYP51 inhibition.

Figure 1: Sterol biosynthetic divergence in Leishmania. Inhibition of CYP51 forces the accumulation of 14-methylated sterols with the 8(14) double bond, which are normally transient intermediates.

Experimental Protocol

Phase A: Cell Culture & Membrane Fractionation

Objective: Isolate a membrane-enriched fraction to reduce background from cytosolic lipids and focus on structural membrane changes.

-

Culture: Grow Leishmania promastigotes (e.g., L. donovani, L. major) in M199 or HOMEM medium supplemented with 10% HIFCS.

-

Treatment: Treat log-phase cultures (

cells/mL) with the test compound (IC50 or IC90 concentration) for 48–72 hours.

-

-

Harvest: Centrifuge

parasites at 1,500 × g for 10 min at 4°C. Wash 2x with cold PBS. -

Hypotonic Lysis: Resuspend pellet in 1 mL hypotonic Lysis Buffer (5 mM Tris-HCl pH 7.4, 2 mM EDTA, protease inhibitors). Incubate on ice for 15 min.

-

Disruption: Pass lysate through a 27G needle (10 times) or sonicate (3 x 10s bursts, 40% amplitude) to shear cells.

-

Differential Centrifugation:

-

Step 1: Centrifuge at 3,000 × g for 10 min (4°C) to pellet nuclei and unbroken cells. Discard pellet.

-

Step 2: Centrifuge supernatant at 50,000 × g for 60 min (4°C).

-

Result: The pellet contains the Membrane Fraction (plasma membrane + organelles).

-

Phase B: Saponification & Extraction

Objective: Hydrolyze sterol esters to free sterols and remove phospholipid interferences.

-

Resuspension: Resuspend the membrane pellet in 500 µL of methanol.

-

Internal Standard Spike: Add 10 µL of 5α-Cholestane or Cholesterol-d7 (100 µg/mL stock). Crucial for quantification.

-

Saponification: Add 500 µL of 60% (w/v) KOH in water. Vortex.

-

Incubate at 85°C for 1 hour in a sealed glass vial (use Teflon-lined caps).

-

-

Extraction:

-

Cool to room temperature.[2]

-

Add 1 mL n-Heptane (or n-Hexane) and 500 µL water.

-

Vortex vigorously for 2 minutes. Centrifuge at 2,000 × g for 5 min to separate phases.

-

Collection: Transfer the upper organic layer (heptane) to a new glass vial.

-

Repeat: Re-extract the lower phase with another 1 mL heptane. Combine organic layers.

-

-

Drying: Evaporate the solvent under a stream of Nitrogen (

) gas at 40°C until completely dry.

Phase C: Derivatization

Objective: Convert polar hydroxyl groups to Trimethylsilyl (TMS) ethers to improve volatility and peak shape in GC.

-

Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) and 50 µL anhydrous Pyridine.

-

Reaction: Incubate at 60°C for 45 minutes .

-

Final Prep: Evaporate reagents under

(optional, to remove excess reagent) and reconstitute in 100 µL n-Heptane, OR inject directly if the liner volume permits.

Analytical Method: GC-MS Configuration

Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

| Parameter | Setting | Rationale |

| Column | DB-5ms (30 m × 0.25 mm × 0.25 µm) | Standard non-polar phase for sterol separation. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Consistent retention times (RT). |

| Inlet | Splitless, 280°C | Maximizes sensitivity for trace 8(14)-sterols. |

| Transfer Line | 290°C | Prevents condensation of high-boiling sterols. |

| Ion Source | EI (Electron Ionization), 70 eV, 230°C | Standard fragmentation for library matching. |

| Scan Mode | Full Scan (m/z 50–600) | Required to identify unknown isomers. |

Temperature Program:

-

Initial: 100°C (hold 1 min).

-

Ramp 1: 20°C/min to 260°C.

-

Ramp 2: 2°C/min to 300°C (hold 10 min).

-

Note: The slow ramp at the end is critical to separate the 8(14)-sterol isomers from their 8(9) counterparts.

-

Data Analysis & Identification

Workflow Diagram

Figure 2: Sample preparation and analysis workflow.[1][3][4][5][6][7]

Identification of 8(14)-Sterols

In Leishmania treated with CYP51 inhibitors, look for peaks eluting after ergosterol (or near cholesterol) with the following characteristics:

| Analyte (TMS Derivative) | Approx RRT (vs Cholesterol) | Key Diagnostic Ions (m/z) | Structural Significance |

| Cholesterol (Standard) | 1.00 | 458 ( | Reference point. |

| Ergosterol | 1.08 | 468 ( | Normal product (Depleted in treated cells). |

| 4,4-dimethylcholesta-8,14,24-trien-3β-ol | ~1.15 | 480 ( | Primary 8(14) Marker. Accumulates upon CYP51 block. |

| 14-methylergosta-8,24(28)-dien-3β-ol | ~1.18 | 482 ( | Methylated intermediate ("Ignosterol-like"). |

Calculation:

Quantify utilizing the Internal Standard (IS) method:

Troubleshooting & Optimization

-

Peak Tailing: Sterol hydroxyls are not fully derivatized. Ensure reagents are fresh and moisture-free.

-

Isomer Co-elution: If 8(14) and 8(9) isomers overlap, reduce the final temperature ramp to 1°C/min.

-

Low Sensitivity: Increase the injection volume to 2 µL or use "Pulsed Splitless" injection (25 psi pulse for 0.5 min).

References

-

Xu, W., et al. (2022). "Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method...". International Journal for Parasitology: Drugs and Drug Resistance. Link

-

Roberts, C.W., et al. (2003). "Sterol 14α-demethylase inhibitors as anti-leishmanial agents". Molecular and Biochemical Parasitology. Link

-

Goad, L.J. & Holz, G.G. (1984). "Sterol metabolism of Leishmania species". Experimental Parasitology. Link

-

Andrade-Neto, V.V., et al. (2016). "Targeting the sterol biosynthesis pathway in Leishmania". Current Medicinal Chemistry. Link

-

Vannier-Santos, M.A., et al. (1995). "Alterations in the Leishmania plasma membrane lipid organization induced by azole antifungals". Journal of Eukaryotic Microbiology. Link

Sources

- 1. Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Dissection of Leishmania major Membrane Components in Resistance to Cholesterol-Dependent Cytolysins | MDPI [mdpi.com]

- 3. Sterol 14α-demethylase mutation leads to amphotericin B resistance in Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dynamics of sterol synthesis during development of Leishmania spp. parasites to their virulent form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Identifying Impurities in Commercial 5α-Ergost-8(14)-ene Standards

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5α-ergost-8(14)-ene. The purity of analytical standards is paramount for accurate experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and manage potential impurities in your commercial 5α-ergost-8(14)-ene standards. As many suppliers of specialized biochemicals provide this product on an "as-is" basis without extensive analytical data, the onus of quality verification often falls upon the end-user.[1][2] This guide is designed to empower you with the necessary knowledge and techniques to ensure the integrity of your research.

The Challenge of Sterol Purity

5α-ergost-8(14)-ene is a key intermediate in the biosynthesis of ergosterol in some organisms and a valuable standard for various research applications.[3] However, like many sterols, its purification can be challenging due to the presence of structurally similar isomers and biosynthetic precursors. These impurities can arise from the original biological source, the synthetic route used for its production, or degradation during storage.

Frequently Asked Questions (FAQs)

Here, we address some of the common issues and questions that arise during the analysis of 5α-ergost-8(14)-ene standards.

Q1: I see an unexpected peak in my GC-MS/HPLC-MS chromatogram with a similar mass-to-charge ratio (m/z) to my standard. What could it be?

A1: This is a common issue when analyzing sterols. The most likely culprits are isomers of 5α-ergost-8(14)-ene. These can be positional isomers (differing in the location of the double bond) or stereoisomers. Given that many synthetic routes for sterols start with commercially available materials like ergosterol, you may also be observing related sterols from the ergosterol biosynthesis pathway.[4][5]

Potential isomeric impurities include:

-

Ergosterol: A common starting material for synthesis, it has a molecular weight of 396.6 g/mol .[6]

-

Zymosterol (5α-cholesta-8,24-dien-3β-ol): A precursor in the ergosterol pathway.[7]

-

Lanosterol: Another key precursor in sterol biosynthesis.[5]

It's also possible that you are observing a degradation product, such as an oxidized form of the sterol (e.g., a ketosterol).[4]

Q2: My standard shows a single peak on my HPLC-UV analysis, but I suspect it's still not pure. Is this possible?

A2: Yes, this is entirely possible. Many sterol isomers have very similar UV-Vis absorbance spectra, making them difficult to resolve with a UV detector alone. For a more accurate assessment of purity, especially for non-chromophoric impurities, an Evaporative Light Scattering Detector (ELSD) is recommended.[8][9][10][11] ELSD provides a more uniform response for compounds regardless of their optical properties, giving a more accurate representation of the relative abundance of different components.[11]

Q3: How can I confirm the identity of an unknown impurity?

A3: A multi-technique approach is often necessary:

-

High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass measurement, allowing you to propose a molecular formula for the impurity.

-

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the impurity, you can obtain a fragmentation pattern. This "fingerprint" can be compared to known fragmentation patterns of sterol isomers to aid in identification.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1D and 2D NMR are powerful tools for unambiguous structure elucidation.[8][13]

Q4: What are the best storage conditions to prevent degradation of my 5α-ergost-8(14)-ene standard?

A4: As a general guideline for sterols, which can be susceptible to oxidation, it is recommended to store them in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. Minimize freeze-thaw cycles by preparing aliquots for daily use.

Troubleshooting and Experimental Protocols

This section provides detailed workflows and protocols for the identification and purification of impurities in your 5α-ergost-8(14)-ene standard.